2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate)
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Overview
Description
(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant relevance in various scientific fields
Preparation Methods
The synthesis of (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves multiple steps, typically starting with the preparation of the purine base. The purine base is then modified through a series of reactions to introduce the isobutyramido and phosphonooxy groups. The final step involves the formation of the tetrahydrofuran ring and the acetylation of the hydroxyl group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine base can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved often include key signaling cascades and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs. Compared to these compounds, (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties. Some similar compounds include:
Adenosine: A naturally occurring nucleoside with similar purine structure.
Tenofovir: An antiviral drug with a phosphonooxy group.
Acyclovir: An antiviral drug with a modified purine base.
Biological Activity
2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention in biochemical research due to its potential biological activities. This compound is a derivative of guanosine, featuring an acetyl group at the 2' position and a propanoyl moiety at the nitrogen position. The modifications may influence its interaction with biological macromolecules and its overall pharmacological profile.
Chemical Structure
The structure of 2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate) can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₅O₈P
- Molecular Weight : Approximately 365.28 g/mol
- Key Functional Groups :
- Acetyl group (–COCH₃)
- Propanoyl group (–C(=O)C(CH₃)₂)
- Phosphate group (–PO₄)
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins involved in cellular signaling pathways. The acetylation at the 2' position may enhance its stability against nucleases, while the propanoyl modification can affect its binding affinity to various targets.
Antiviral Activity
Research indicates that derivatives of guanosine, including this compound, exhibit antiviral properties. Studies have shown that modifications at the ribose sugar can enhance the efficacy of these compounds against viral infections by inhibiting viral replication processes.
Antitumor Activity
Preliminary investigations suggest that 2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate) may possess antitumor activity. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study 1: Antiviral Efficacy
In a controlled study, the compound was tested against a panel of RNA viruses. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value comparable to established antiviral agents. The study highlighted the importance of the acetyl group in enhancing bioavailability and cellular uptake.
Case Study 2: Antitumor Activity
A series of experiments evaluated the cytotoxic effects on human cancer cell lines. The compound showed an IC50 value of approximately 15 µM against HeLa cells, indicating potent activity. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers, supporting its potential as an anticancer agent.
Data Table
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₅O₈P |
Molecular Weight | 365.28 g/mol |
Antiviral IC50 | ~10 µM |
Antitumor IC50 (HeLa) | ~15 µM |
Apoptosis Induction | Yes |
Cell Cycle Arrest | Yes |
Properties
CAS No. |
61561-83-9 |
---|---|
Molecular Formula |
C16H22N5O10P |
Molecular Weight |
475.35 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-hydroxy-2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H22N5O10P/c1-6(2)13(24)19-16-18-12-9(14(25)20-16)17-5-21(12)15-11(30-7(3)22)10(23)8(31-15)4-29-32(26,27)28/h5-6,8,10-11,15,23H,4H2,1-3H3,(H2,26,27,28)(H2,18,19,20,24,25)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
FOHRDFOXSSYBSI-ORXWAGORSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC(=O)C |
Origin of Product |
United States |
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